Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-
Overview
Description
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity. It features a benzotriazole moiety, which is known for its UV-absorbing properties, making it valuable in applications requiring UV protection.
Scientific Research Applications
UV Stabilization and Environmental Impact
Benzenepropanoic acid derivatives, specifically phenolic benzotriazoles, are utilized as ultraviolet stabilizers in various consumer products. Their widespread usage has led to environmental detection, raising concerns about human exposure and potential toxicity. Research indicates these compounds are nominated for toxicological evaluation due to potential human exposure and lack of adequate toxicity data. Techniques like Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) are developed to determine phenolic benzotriazoles in environmental samples, aiding in understanding their distribution, metabolism, and excretion differences (Mutlu et al., 2022).
Role in Polymer Chemistry
Benzoic acid derivatives, including benzenepropanoic acid, play a significant role in the field of polymer chemistry. Studies have shown that these compounds are key in the fixation of multilayered structures in liquid-crystalline complexes, which are crucial for developing advanced materials with specific optical properties (Kishikawa et al., 2008).
Antioxidant Applications
In the context of food packaging, derivatives of benzenepropanoic acid, such as Irganox 1010, have been identified as antioxidants. Their degradation products in various systems have been studied, providing insight into their stability and potential interactions with other substances in packaging materials (Chen et al., 1989).
Synthesis and Chemical Interactions
The synthesis of benzenepropanoic acid derivatives and their interactions with other chemical compounds have been extensively researched. For example, studies on the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, involve benzenepropanoic acid derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Arvanitis et al., 1998).
Environmental and Biological Implications
Investigations into the environmental and biological implications of benzenepropanoic acid derivatives have revealed their presence in the environment and potential effects on living organisms. Studies on benzotriazole and benzophenone UV filters in sediment and sewage sludge highlight the environmental presence of these compounds and their potential estrogenic activity, raising concerns about their ecological impact (Zhang et al., 2011).
Synthesis and Pharmacological Properties
The synthesis and potential pharmacological properties of benzenepropanoic acid derivatives have also been a subject of research. For instance, the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives and their potential antibacterial activity suggest the applicability of these compounds in developing new chemotherapeutic agents (Satpute et al., 2018).
Safety and Hazards
This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Future Directions
The Environmental Protection Agency (EPA) has revoked a significant new use rule (SNUR) for benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C(7-9)-branched and linear alkyl esters based on the receipt of new data . This suggests that the use and regulation of this compound may change in the future based on new research findings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step often involves the synthesis of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole derivative is then coupled with a suitable benzenepropanoic acid derivative under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazole derivatives.
Chemistry:
- Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.
- Acts as a ligand in coordination chemistry, forming complexes with metals.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in inhibiting certain enzymes due to its structural similarity to enzyme substrates.
Medicine:
- Explored for its potential use in photoprotection in dermatological formulations.
- Investigated for its anti-inflammatory properties.
Industry:
- Utilized in the production of UV-resistant plastics and coatings.
- Employed in the formulation of sunscreens and other personal care products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb UV radiation, thereby preventing the breakdown of materials exposed to sunlight. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, protecting the underlying material. In biological systems, it may interact with free radicals, neutralizing them and preventing oxidative damage.
Comparison with Similar Compounds
Benzotriazole: A simpler compound with similar UV-absorbing properties but lacks the additional functional groups.
2-(2-Hydroxyphenyl)benzotriazole: Another UV absorber with a hydroxyl group, but without the bulky tert-butyl group.
Uniqueness:
- The presence of the tert-butyl group in Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- enhances its stability and makes it more effective as a UV stabilizer compared to simpler benzotriazole derivatives.
- The combination of the benzotriazole moiety with the benzenepropanoic acid backbone provides unique chemical properties that are beneficial in various applications.
This detailed overview provides a comprehensive understanding of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)13-10-12(8-9-17(23)24)11-16(18(13)25)22-20-14-6-4-5-7-15(14)21-22/h4-7,10-11,25H,8-9H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGYNUPKLMDVHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)O)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073671 | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84268-36-0 | |
Record name | 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84268-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CG 20-568 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084268360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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